molecular formula C7H10O4S B2661426 2-Methylbenzenesulfonic acid hydrate CAS No. 1914148-59-6

2-Methylbenzenesulfonic acid hydrate

Cat. No.: B2661426
CAS No.: 1914148-59-6
M. Wt: 190.21
InChI Key: VNJOEUSYAMPBAK-UHFFFAOYSA-N
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Description

It is a strong organic acid commonly used as a catalyst in organic synthesis. The molecular formula of 2-Methylbenzenesulfonic acid hydrate is C₇H₁₀O₄S, and it has a molecular weight of 190.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzenesulfonic acid hydrate is typically synthesized by the sulfonation of toluene (methylbenzene) using concentrated sulfuric acid as the sulfonating agent. The reaction involves the electrophilic aromatic substitution of the methyl group on the benzene ring, resulting in the formation of the sulfonic acid group.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar sulfonation process. The reaction is carried out in large reactors where toluene is mixed with concentrated sulfuric acid under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzenesulfonic acid hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

2-Methylbenzenesulfonic acid hydrate has several scientific research applications, including:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in acetalization, esterification, and transesterification reactions.

    Biology: Research suggests it can bind to the Epidermal Growth Factor Receptor (EGFR), a protein implicated in some cancers, and inhibit its activity.

    Medicine: Preliminary investigations indicate its potential as a drug target for metabolic disorders like obesity and type II diabetes mellitus.

    Industry: It is used in the production of detergents, dyes, and pharmaceuticals due to its strong acidic properties.

Mechanism of Action

The mechanism of action of 2-Methylbenzenesulfonic acid hydrate involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can donate protons to facilitate the formation of reaction intermediates, thereby accelerating the reaction rate. In biological systems, its interaction with molecular targets like the Epidermal Growth Factor Receptor involves hydrogen bonding with specific amino acid residues, leading to inhibition of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Similar in structure but lacks the methyl group.

    p-Toluenesulfonic acid: Similar but with the sulfonic acid group in the para position relative to the methyl group.

    Sulfanilic acid: Contains an amino group instead of a methyl group.

Uniqueness

2-Methylbenzenesulfonic acid hydrate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the methyl group in the ortho position relative to the sulfonic acid group provides distinct steric and electronic effects, making it a valuable reagent in organic synthesis and research .

Properties

IUPAC Name

2-methylbenzenesulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.H2O/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJOEUSYAMPBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Reference Example 1. 6 mol Of toluene were added dropwise over a period of 1 hour to a mixture of 3.75 mol sulfuric acid and 2.25 mol fuming sulfuric acid at a mixture temperature of 45 to 60° C. The reaction mixture was heated for another 30 minutes at 45° C., which gave toluenesulfonic acid monohydrate. A mixture of 1 mol trichlorosilane and 6.6 molitoluene was added dropwise to this over a period of 5 hours at 30° C., and the reaction mixture was heated for another 30 minutes at 45° C. After the solution was allowed to cool and separate, the toluenesulfonic acid layer (at the bottom) was removed, after which the top layer was washed with a suitable amount of sulfuric acid/water (50/50 weight ratio), then with a suitable amount of sulfuric acid/water (25/75 weight ratio), and then with pure water in order to remove the acid contained in the top layer. Azeotropic dehydration was then performed for 1 hour in order to remove the water completely. The toluene solution obtained in this manner was put under reduced pressure with a vacuum pump at 60° C. to remove the toluene, which gave a hydrogen silsesquioxane resin whose main skeleton consisted of siloxane units described by formula HSiO3/2. This hydrogen silsesquioxane resin had a number average molecular weight of 1650, and the ratio of the weight average molecular weight/number average molecular weight was 19.4.
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6 mol
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reactant
Reaction Step One
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3.75 mol
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reactant
Reaction Step One
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2.25 mol
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Hydrogen silsesquioxane resin was prepared by the method taught in Japanese Patent Publication Number Sho 47-31838 [31,838/1972 ] as follows: Toluenesulfonic acid monohydrate was prepared by dripping 6 moles toluene over a period of 1 hour into a mixture of 3.75 moles sulfuric acid and 2.25 moles fuming sulfuric acid at a mixture temperature of 45° C. to 60° C. and then aging for an additional 30 minutes at 45° C. Into this product was then dripped the mixture of 1 mole trichlorosilane and 6.6 moles toluene over a period of 5 hours at 30° C. followed by ageing for 30 minutes at 45° C. After cooling and layer separation, the toluenesulfonic acid layer (lower layer) was removed. In order to remove the acid present in the upper layer, it was washed with suitable quantities of sulfuric acid/water (50/50 weight ratio), then sulfuric acid/water (25/75 weight ratio), and finally water. The water was then completely eliminated by azeotropic drying for 1 hour to afford a toluene solution. Removal of the toluene front this toluene solution by reduced pressure (vacuum pump) at 60° C. gave hydrogen silsesquioxane resin A. This hydrogen silsesquioxane resin A had a number-average molecular weight. (Mn) of 1,650, and the value of its weight-average molecular weight/number-average molecular weight ratio (Mw /Mn) was 19.4.
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[ 31,838/1972 ]
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Synthesis routes and methods III

Procedure details

Toluenesulfonic acid monohydrate was prepared by dripping 6 moles toluene over a period of 1 hour into a mixture of 3.75 moles sulfuric acid and 2.25 moles fuming sulfuric acid at a mixture temperature of 45° C. to 60° C. and then ageing for an additional 30 minutes at 45° C. Into this product was then dripped the mixture of 1 mole trichlorosilane and 6.6 moles toluene over a period of 5 hours at 30° C. followed by ageing for 30 minutes at 45° C. After cooling and layer separation, the toluenesulfonic acid layer (lower layer) was removed. In order to remove the acid present in the upper layer, it was washed with suitable quantities of sulfuric acid/water (50/50 weight ratio), then sulfuric acid/water (25/75 weight ratio), and finally water. The water was then completely eliminated by azeotropic drying for 1 hour to afford a toluene solution. Removal of the toluene from this toluene solution by reduced pressure (vacuum pump) at 60° C. gave hydrogen silsesquioxane resin A. This hydrogen silsesquioxane resin A had a number-average molecular weight (Mn) of 1,650, and the value of its weight-average molecular weight/number-average molecular weight ratio (Mw /Mn) was 19.4.
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6 mol
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reactant
Reaction Step One
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